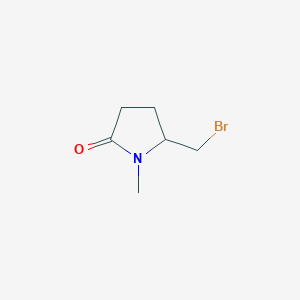

5-(Bromomethyl)-1-methylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Bromomethyl)-1-methylpyrrolidin-2-one: is an organic compound that belongs to the class of brominated pyrrolidinones This compound is characterized by a bromomethyl group attached to the pyrrolidinone ring, which imparts unique chemical properties and reactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1-methylpyrrolidin-2-one typically involves the bromination of 1-methylpyrrolidin-2-one. One common method is the reaction of 1-methylpyrrolidin-2-one with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Reaction Conditions:

Reagents: 1-methylpyrrolidin-2-one, bromine

Solvent: Dichloromethane

Temperature: Room temperature

Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(Bromomethyl)-1-methylpyrrolidin-2-one: undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrrolidinones.

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of 1-methylpyrrolidin-2-one.

Aplicaciones Científicas De Investigación

5-(Bromomethyl)-1-methylpyrrolidin-2-one is an organic compound with the molecular formula C6H10BrNO. It has a five-membered lactam ring structure, characteristic of pyrrolidinones, with a bromomethyl group at the fifth position and a methyl group at the nitrogen atom . The compound is chiral, giving it distinct stereochemical properties useful in chemical syntheses and biological applications.

Scientific Research Applications

This compound has applications across different fields. It can serve as a building block in the pharmaceutical industry. The specific combination of functional groups and stereochemistry enhances its reactivity and potential applications in medicinal chemistry and material science.

Research indicates that this compound has potential biological activity, allowing it to interact with biological targets and making it a candidate for pharmacological studies. Preliminary investigations suggest that it may possess antimicrobial and anti-inflammatory properties, but detailed studies are needed to confirm these effects and elucidate the underlying mechanisms. Interaction studies have focused on its binding affinity to various receptors and enzymes. Initial findings suggest it may interact with GABA receptors, which are crucial in neurotransmission, indicating potential applications in neuropharmacology. Further studies are required to fully understand its interaction profiles and therapeutic potentials.

Related research

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-1-methylpyrrolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, potentially affecting biochemical pathways and cellular functions.

Comparación Con Compuestos Similares

5-(Bromomethyl)-1-methylpyrrolidin-2-one: can be compared with other brominated pyrrolidinones and related compounds:

5-(Chloromethyl)-1-methylpyrrolidin-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and applications.

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one:

1-Methylpyrrolidin-2-one: Lacks the bromomethyl group, resulting in lower reactivity and different applications.

The uniqueness of This compound lies in its bromomethyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Actividad Biológica

5-(Bromomethyl)-1-methylpyrrolidin-2-one is an organic compound characterized by a five-membered lactam ring structure, notable for its bromomethyl and methyl substituents. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H10BrNO, with a molecular weight of 192.05 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H10BrNO |

| Molecular Weight | 192.05 g/mol |

| Structure | Five-membered lactam |

Interaction with GABA Receptors

Recent investigations have indicated that this compound may interact with gamma-aminobutyric acid (GABA) receptors, which play a critical role in neurotransmission. This interaction suggests potential applications in neuropharmacology, particularly as a modulator for neurological disorders. The binding affinity and mechanism of action require further exploration through rigorous pharmacological studies.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study focusing on the antimicrobial effects of structurally related compounds found that brominated derivatives often exhibit enhanced activity against Gram-positive bacteria. While direct studies on this compound are sparse, the trends observed in related compounds provide a basis for further investigation into its potential as an antimicrobial agent.

- Neuropharmacological Potential : Research into similar pyrrolidinone derivatives has shown promising results in modulating GABA receptor activity, leading to anxiolytic effects in animal models. This opens avenues for exploring this compound in treating anxiety disorders.

- Inflammatory Response Modulation : Initial findings suggest that this compound may possess anti-inflammatory properties. Compounds with similar lactam structures have been documented to inhibit pro-inflammatory cytokines, indicating that this compound could have therapeutic implications in inflammatory diseases.

Propiedades

IUPAC Name |

5-(bromomethyl)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-8-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPATYQJRQJNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.